NNMT Inhibitory Potency: 6-Methoxy-2-methylnicotinamide vs. Nicotinamide and JBSNF-000088
6-Methoxy-2-methylnicotinamide inhibits human NNMT with an IC₅₀ of 2.45 µM (2450 nM) [1], placing it between the weak inhibition exhibited by nicotinamide (IC₅₀ = 30 µM or >100 µM depending on assay) and the more potent analog JBSNF-000088 (6-methoxynicotinamide; IC₅₀ = 1.8 µM) . The 2-methyl substitution thus affords a distinct potency window that may be advantageous for specific in vitro or in vivo applications where moderate, tunable NNMT inhibition is desired.
| Evidence Dimension | Inhibition of human NNMT enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 2.45 µM (2450 nM) |
| Comparator Or Baseline | Nicotinamide: IC₅₀ = 30 µM (30,000 nM) or >100 µM; JBSNF-000088 (6-methoxynicotinamide): IC₅₀ = 1.8 µM (1800 nM) |
| Quantified Difference | ~12-fold more potent than nicotinamide; ~1.4-fold less potent than JBSNF-000088 |
| Conditions | Inhibition of human NNMT using nicotinamide as substrate, preincubated for 30 min, measured after 60 min by fluorescence |
Why This Matters
This intermediate potency may reduce the risk of complete pathway shutdown while still providing meaningful target engagement, a balance that can be critical for studying NNMT’s physiological role or for lead optimization campaigns.
- [1] BindingDB Entry BDBM50455084. IC₅₀ = 2.45 µM for human NNMT. View Source
